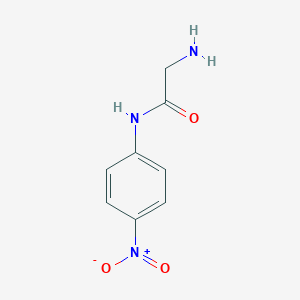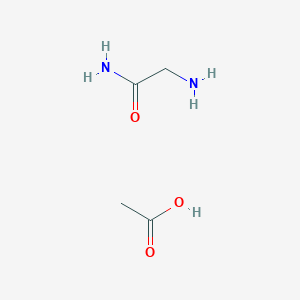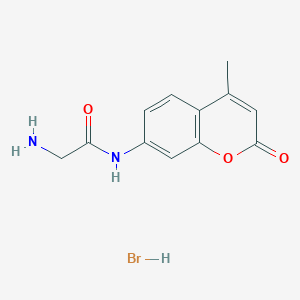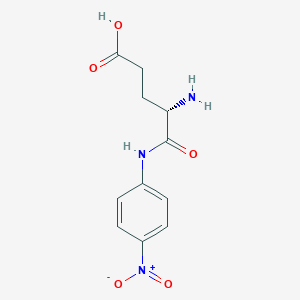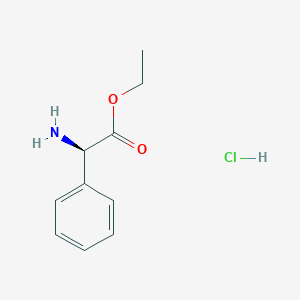
(R)-Ethyl 2-amino-2-phenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules and its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of ®-2-amino-2-phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at reflux temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethyl 2-amino-2-phenylethanol.
Applications De Recherche Scientifique
®-Ethyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-phenylacetate hydrochloride
- Ethyl 2-amino-2-phenylpropanoate hydrochloride
- 2-Amino-2-phenylacetic acid hydrochloride
Uniqueness
®-Ethyl 2-amino-2-phenylacetate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
17609-48-2 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
amino (2R)-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-9(10(12)13-11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
YPRZXKZERXUKRU-SBSPUUFOSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl |
SMILES isomérique |
CC[C@H](C1=CC=CC=C1)C(=O)ON.Cl |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)ON.Cl |
Pictogrammes |
Corrosive |
Synonymes |
(R)-Ethyl2-amino-2-phenylacetatehydrochloride; 17609-48-2; (R)-Ethyl2-amino-2-phenylacetateHCl; D-(-)-Alpha-PhenylglycineEthylEsterHydrochloride; DL-Phenylglycineethylesterhydrochloride; PubChem10931; MolPort-006-122-287; ACT07378; AKOS008145379; AKOS015933062; MCULE-2364231684; PS-7935; AK-63329; AM018326; SC-16354; FT-0624335; ST24035543; ETHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



